molecular formula C21H28N4O2 B3312947 N,N-diisopropyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 946335-88-2

N,N-diisopropyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No. B3312947
CAS RN: 946335-88-2
M. Wt: 368.5 g/mol
InChI Key: SYYVEQYTFNKXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diisopropyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, also known as DIPOIA, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of indole-based compounds and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N,N-diisopropyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. N,N-diisopropyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. In addition, N,N-diisopropyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide has been shown to inhibit the activity of phosphodiesterases (PDEs), which are involved in the regulation of cyclic nucleotide signaling pathways. Furthermore, N,N-diisopropyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide has been shown to interact with the serotonin receptor 5-HT1A, which is involved in the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
N,N-diisopropyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N,N-diisopropyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can reduce oxidative stress in the brain. Furthermore, N,N-diisopropyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, which can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

N,N-diisopropyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in good yield. In addition, it exhibits potent biological activity and can be used in a wide range of scientific research applications. However, N,N-diisopropyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide also has some limitations. It is relatively expensive compared to other compounds and can be difficult to obtain in large quantities. Furthermore, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research involving N,N-diisopropyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide. One potential direction is to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, future research could focus on elucidating the mechanism of action of N,N-diisopropyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide and identifying its molecular targets.

Scientific Research Applications

N,N-diisopropyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide has been studied extensively for its potential applications in scientific research. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. In addition, N,N-diisopropyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide has been shown to have neuroprotective effects and can reduce the damage caused by oxidative stress in the brain. Furthermore, N,N-diisopropyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

properties

IUPAC Name

N,N-di(propan-2-yl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-13(2)20-22-23-21(27-20)18-11-16-9-7-8-10-17(16)24(18)12-19(26)25(14(3)4)15(5)6/h7-11,13-15H,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYVEQYTFNKXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diisopropyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-diisopropyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
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N,N-diisopropyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
Reactant of Route 3
N,N-diisopropyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
Reactant of Route 4
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N,N-diisopropyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
Reactant of Route 5
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N,N-diisopropyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N,N-diisopropyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

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